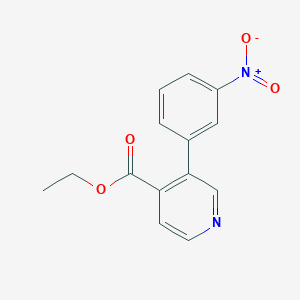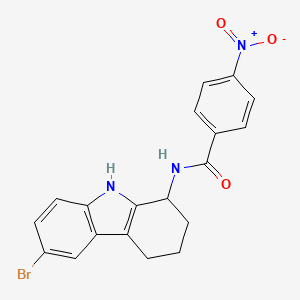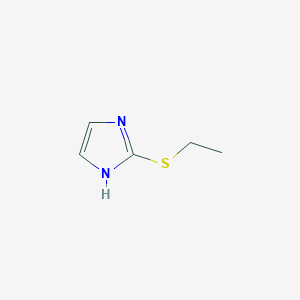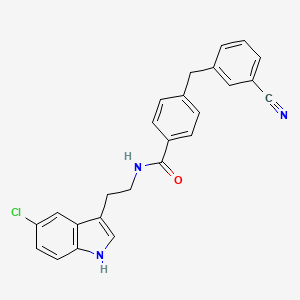
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitrophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester typically involves the reaction of 3-nitrobenzaldehyde with ethyl nicotinate under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the pyridine ring. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can form coordination complexes with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-nitrophenyl)pyridine-4-carboxylate
- Methyl 3-(3-nitrophenyl)pyridine-4-carboxylate
- Ethyl 3-(3-aminophenyl)pyridine-4-carboxylate
Uniqueness
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with biological targets. This compound’s distinct electronic and steric properties make it a valuable tool in synthetic chemistry and drug discovery .
Propiedades
Número CAS |
252921-32-7 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)12-6-7-15-9-13(12)10-4-3-5-11(8-10)16(18)19/h3-9H,2H2,1H3 |
Clave InChI |
JHRPBJPYOUEUBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine](/img/structure/B8690652.png)




![3-[(Benzyloxy)methyl]cyclohexanone](/img/structure/B8690692.png)



![1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)propyl propanoate](/img/structure/B8690727.png)


![1-[4'-(3-Methyl-4-{[(1-phenylethoxy)carbonyl]amino}-1,2-oxazol-5-YL)-[1,1'-biphenyl]-4-YL]cyclopropane-1-carboxylic acid](/img/structure/B8690743.png)

